Epervudine

Overview

Description

Scientific Research Applications

Epervudine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.

Medicine: Explored for its therapeutic potential in treating herpes virus infections.

Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research.

Mechanism of Action

Future Directions

While specific future directions for Epervudine were not found in the search results, the field of therapeutic peptides, which includes compounds like this compound, is advancing with the application of new technologies . This suggests that there may be ongoing research and development involving this compound.

Biochemical Analysis

Biochemical Properties

Epervudine interacts with the DNA of herpes viruses, incorporating itself into the virus DNA . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases

Cellular Effects

The primary cellular effect of this compound is its antiviral activity against herpes viruses . By incorporating into the virus DNA and changing its conformation, this compound increases the DNA’s sensitivity to nucleases This can disrupt the virus’s ability to replicate, thereby inhibiting its spread

Molecular Mechanism

This compound exerts its effects at the molecular level by incorporating into the DNA of herpes viruses . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epervudine typically involves the following steps:

Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

Isopropylation: The uridine undergoes isopropylation at the 5-position of the pyrimidine ring. This step is usually achieved using isopropyl halides in the presence of a base such as sodium hydride.

Deoxygenation: The 2’-hydroxyl group of the ribose moiety is then selectively deoxygenated to form the 2’-deoxy derivative. This can be accomplished using reagents like triethylsilane and trifluoroacetic acid.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Epervudine undergoes several types of chemical reactions, including:

Substitution Reactions: The isopropyl group at the 5-position can be substituted with other alkyl or aryl groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or reduction to form alcohols.

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent sugar and base components.

Common Reagents and Conditions

Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Substitution: Various alkylated or arylated derivatives of this compound.

Oxidation: Ketones or aldehydes derived from the sugar moiety.

Reduction: Alcohols derived from the sugar moiety.

Hydrolysis: Free base (5-isopropyluracil) and deoxyribose sugar.

Comparison with Similar Compounds

Epervudine is compared with other nucleoside analogs such as:

Acyclovir: Another antiviral compound used to treat herpes virus infections. Unlike this compound, acyclovir lacks a sugar moiety and is a guanine analog.

Ganciclovir: Similar to acyclovir but with a broader spectrum of activity, including cytomegalovirus.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

This compound’s unique feature is its isopropyl group at the 5-position of the pyrimidine ring, which enhances its antiviral activity by improving its incorporation into viral DNA and subsequent inhibition of viral replication.

Conclusion

This compound is a potent antiviral compound with significant applications in scientific research and medicine. Its unique chemical structure and mechanism of action make it a valuable tool in the fight against herpes virus infections. Continued research and development may further expand its therapeutic potential and industrial applications.

Properties

IUPAC Name |

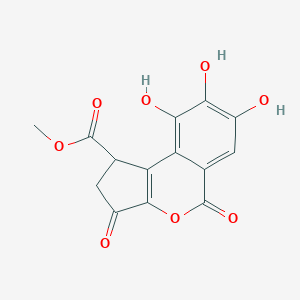

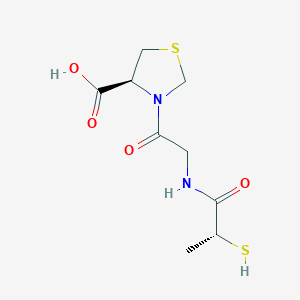

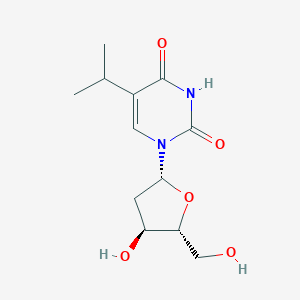

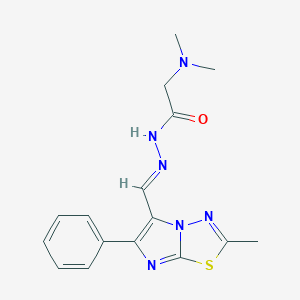

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Epervudine metabolized and excreted from the body?

A1: While the specific metabolic pathways of this compound are not detailed in the provided studies, research using radiolabeled this compound in rats sheds light on its excretion. Following both oral and intravenous administration, rapid elimination is observed. Within a 24-hour period, approximately 50% of the administered dose is excreted in urine and 20% in feces []. This suggests that both renal and biliary routes contribute to this compound's elimination.

Q2: Has this compound demonstrated efficacy in treating herpes simplex virus infections?

A2: A clinical study compared the efficacy of topical this compound ointment (Hevizos) to acyclovir ointment (Zovirax) in treating recurrent labial herpes in 51 patients []. The study found no significant difference in the healing time of herpetic lesions between the two treatment groups. Interestingly, the relapse rate over a two-month period was numerically lower in the this compound group (20.8%) compared to the acyclovir group (44.4%), although this difference was not statistically significant [].

Q3: What analytical techniques are used to study this compound?

A3: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify this compound concentrations in biological samples like serum []. This method has been validated for accuracy and precision, meeting the requirements for pharmacokinetic studies. Additionally, stability studies utilized HPLC to monitor this compound degradation and assess the stability of the ointment formulation under various conditions []. The use of radiolabeled (14C) this compound enabled researchers to track its absorption, distribution, and excretion in animal models [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)